molecular formula C21H28N2O5 B2549226 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea CAS No. 1798524-10-3

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

Cat. No.: B2549226
CAS No.: 1798524-10-3
M. Wt: 388.464
InChI Key: DUHIUBOISMYIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 388.464. The purity is usually 95%.
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Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a complex organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. This article presents a detailed examination of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Dimethoxybenzyl moiety : Enhances lipophilicity and potential interactions with biological targets.
  • Hydroxyethoxy chain : May influence solubility and bioavailability.
  • p-Tolyl group : Impacts the overall pharmacological profile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. Research has shown that compounds with similar structures often possess various pharmacological effects.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
1-[(3,4-Dimethoxyphenyl)methyl]ureaContains methoxy groups and ureaAnti-inflammatorySimpler structure
3-[(4-Methylphenyl)(hydroxy)methyl]ureaHydroxymethyl substituentAnticancerDifferent substituent pattern
N,N'-Di(3,4-dimethoxyphenyl)ureaTwo methoxyphenyl groupsAntioxidantEnhanced activity due to dual substitution

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The methoxy groups may facilitate interaction with specific enzymes or receptors.
  • The urea functional group could play a role in binding to biological targets, potentially influencing cell signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar urea derivatives in various therapeutic areas:

  • Anticancer Activity : A study demonstrated that certain urea derivatives exhibited significant inhibitory effects on gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1). This suggests a selective cytotoxicity that could be beneficial for cancer therapy .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammatory markers in vitro. For instance, derivatives with similar methoxy substitutions were effective in inhibiting pro-inflammatory cytokines .
  • Pharmacokinetics and Binding Affinity : Molecular docking studies suggest that this compound may have favorable binding interactions with targets involved in inflammatory responses and cancer cell proliferation. Further pharmacological studies are necessary to elucidate these interactions fully .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-15-4-7-17(8-5-15)20(28-11-10-24)14-23-21(25)22-13-16-6-9-18(26-2)19(12-16)27-3/h4-9,12,20,24H,10-11,13-14H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHIUBOISMYIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.